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1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Physicochemical property prediction Medicinal chemistry triage

Researchers investigating PXR inverse agonism or JNK3 hinge binding require precise 1,4-disubstituted triazole-4-carboxamides. Generic analogs with C5-methyl or amino groups alter pharmacophore activity and selectivity. This compound delivers: - Intact 3D pharmacophore matching low-nM PXR inverse agonist compound 85, with divergent 2-methoxybenzyl amide for SAR. - C5-unsubstituted scaffold ideal as negative control in antibacterial screens (S. aureus/C. albicans). - MW 336.4, XLogP3 3.2, 5 rotatable bonds-suited for logD, PAMPA, solubility reference standards. Available from BenchChem with global delivery.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1326918-51-7
Cat. No. B2407536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326918-51-7
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C
InChIInChI=1S/C19H20N4O2/c1-13-8-9-16(10-14(13)2)23-12-17(21-22-23)19(24)20-11-15-6-4-5-7-18(15)25-3/h4-10,12H,11H2,1-3H3,(H,20,24)
InChIKeyQOMJBZZNWXMZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1326918-51-7: Identity & Class Affiliation


1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-51-7) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide. Its structure combines an electron-rich 3,4-dimethylphenyl N1-substituent with a 2-methoxybenzyl carboxamide at C4, yielding a molecular weight of 336.4 g/mol and a predicted XLogP3 of 3.2 [1]. The 1,2,3-triazole-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, advanced in programs targeting the pregnane X receptor (PXR) and c-Jun N-terminal kinase 3 (JNK3), making the compound a candidate for transcription-factor and kinase-focused discovery [2].

Triazole-4-carboxamide scaffold suited for PXR and JNK3 transcription-factor/kinase discovery

C5-unsubstituted core supports fragment-based optimization and kinase hinge-binding studies

2-Methoxybenzyl amide offers a validated hinge-region motif reported in co-crystal structures of related JNK3 ligands

Why Compound 1326918-51-7 Cannot Be Replaced


Substitution among 1H-1,2,3-triazole-4-carboxamides is not trivial: the N1-aryl regiochemistry, the nature of the C4 amide substituent, and the absence of a C5 substituent jointly govern target engagement and selectivity. In the PXR series, even minor alterations to the benzylamide group shifted inverse agonism by >10-fold, and the 2-methoxybenzyl motif was shown to be a privileged fragment for kinase hinge-region binding in JNK3-targeted analogs [1]. Generic replacement with a 5-methyl or 5-amino congener, or with a simple N-phenyl amide, would therefore be expected to ablate the biochemical profile for which this precise scaffold was selected; the compound's value lies in its intact, three-dimensional pharmacophore, not merely its triazole core [2].

Target Compound
1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

C5-unsubstituted; 2-methoxybenzyl amide provides an additional H-bond acceptor for kinase hinge pockets.

Substitution Risk Profile

5-Methyl or 5-amino congeners introduce steric bulk that may shift target engagement; >10-fold potency changes reported for closely related benzylamide analogs in PXR series.

Replacement with N-phenyl amide or alternative C4 substituents ablates the validated 2-methoxybenzyl hinge-binding motif; kinase-selectivity profile may not transfer.

Differentiation Evidence for CAS 1326918-51-7


Physicochemical Profile vs. Closest Analog

The target compound's predicted XLogP3 of 3.2 places it in a desirable CNS-accessible range, while its single hydrogen-bond donor (carboxamide NH) and 4 H-bond acceptors balance permeability and solubility. The closest commercial analog, 1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-90-7), introduces a C5 methyl group and an N-phenyl amide, which increases molecular weight to 348.4 g/mol and adds steric bulk at the C5 position that is absent in the target compound . The 2-methoxybenzyl amide in the target compound provides an additional H-bond acceptor (methoxy oxygen) that can engage polar residues in kinase hinge pockets, a feature structurally confirmed in co-crystal structures of related JNK3 ligands .

Physicochemical vs. Closest Analog
Class-level inference
XLogP3 = 3.2; HBD = 1; HBA = 4; MW = 336.4 g/mol; C5 unsubstituted. Closest analog (CAS 866847-90-7): MW = 348.4 g/mol with C5 methyl and N-phenyl amide. ΔMW = –12.0 g/mol; target lacks C5 steric hindrance and provides an additional methoxy H-bond acceptor.
Supports fragment-based or structure-guided optimization; 2-methoxybenzyl motif reported in kinase hinge-binding co-crystal structures.
Predicted properties from PubChem; direct experimental confirmation recommended.
Lipophilicity Physicochemical property prediction Medicinal chemistry triage

Structural Alignment with PXR Inverse Agonist Pharmacophore

A comprehensive SAR campaign on 1H-1,2,3-triazole-4-carboxamides identified compound 85 (a 4-fluorobenzyl amide derivative) as a selective PXR inverse agonist with an IC50 of 5 nM in a PXR binding assay and 12 nM in a cellular transactivation assay. The target compound shares the identical 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide core but replaces the C4 amide with a 2-methoxybenzyl group, a substitution that is known to modulate metabolic stability and hydrogen-bonding capacity in kinase programs [1]. While direct PXR IC50 data are not publicly available for CAS 1326918-51-7, the conserved core structure implies that it occupies the same PXR ligand-binding pocket, and the 2-methoxybenzyl variant may shift the pharmacological profile from inverse agonism toward antagonism or altered selectivity, as demonstrated by >10-fold potency changes for closely related benzylamide analogs in the same series [1].

PXR Inverse Agonist Pharmacophore Alignment
Class-level inference
Compound shares the 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide core of compound 85 (PXR binding IC50 = 5 nM; cellular IC50 = 12 nM). Target compound carries a 2-methoxybenzyl amide instead of 4-fluorobenzyl; structurally analogous benzylamide variants showed >10-fold variation in PXR IC50.
May support differentiation of CYP3A4 induction liability via PXR antagonism or tissue-selective modulation; direct head-to-head profiling warranted.
No publicly reported PXR IC50 for CAS 1326918-51-7; pharmacological profile shift requires experimental validation.
PXR inverse agonism Nuclear receptor pharmacology CYP induction risk reduction

C5 Unsubstitution Distinction from Antimicrobial Analogs

A library of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides was evaluated against a panel of 7 primary pathogens. The most potent antibacterial compounds (e.g., 4l) contained a 5-methyl substituent and achieved 50% growth inhibition of S. aureus at <1 µM. Importantly, the 5-amino series (e.g., 8b) showed activity against C. albicans but, like the 5-methyl series, exhibited significant structural dependence on the C5 substituent for potency [1]. The target compound (CAS 1326918-51-7) is unsubstituted at C5, placing it outside the optimal pharmacophore for the reported antimicrobial activity. This indicates that it should not be selected for direct antibacterial screening but instead prioritized for eukaryotic targets where a C5-unsubstituted triazole is preferred, such as nuclear receptors or kinases [2].

C5 Unsubstitution vs. Antimicrobial Analogs
Cross-study comparable
5-Methyl analog (compound 4l) achieved 50% S. aureus growth inhibition in broth microdilution assay. Target compound is C5-unsubstituted with no reported MIC data; C5 substitution shown to be essential for antibacterial potency.
C5-unsubstituted compounds may serve as negative controls in antimicrobial screening; programs targeting human receptors benefit from absence of off-target antibacterial activity.
Procurement for antimicrobial programs should prioritize 5-methyl or 5-amino analogs; this compound is suitable for counter-screening validation.
Antimicrobial selectivity Cytotoxicity profiling Scaffold repurposing

JNK3 Hinge-Binder Potential of 2-Methoxybenzyl Series

N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-50-5) was identified as a selective JNK3 ligand via fluorescence thermal shift and native mass spectrometry, a finding that directly implicates the 2-methoxybenzyl-triazole-carboxamide pharmacophore in kinase engagement . The target compound (CAS 1326918-51-7) shares the identical N-(2-methoxybenzyl) carboxamide tail and a 1-aryl-1H-1,2,3-triazole-4-carboxamide core, differing only at the C5 position (unsubstituted vs. 5-phenylamino). The co-crystal structure of the 5-phenylamino analog confirmed that the 2-methoxybenzyl amide forms critical hydrogen bonds within the ATP-binding hinge region of JNK3 . The absence of a C5 substituent in the target compound is expected to reduce steric clash with the kinase gatekeeper residue, potentially broadening kinase selectivity or enhancing binding kinetics relative to the 5-phenylamino derivative.

JNK3 Hinge-Binder Potential
Class-level inference
N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide identified as a selective JNK3 ligand via fluorescence thermal shift and native MS. Target compound shares the 2-methoxybenzyl carboxamide tail but is C5-unsubstituted; co-crystal structures confirm hinge-region hydrogen bonding by the 2-methoxybenzyl amide.
Absence of C5 substituent may reduce steric clash with kinase gatekeeper residues, potentially broadening selectivity or enhancing binding kinetics.
Direct JNK3 thermal shift or Kd data for this compound not publicly available; kinase panel profiling recommended.
JNK3 kinase inhibition Neurodegenerative disease targets Fluorescence thermal shift assay

Application Scenarios for CAS 1326918-51-7


PXR Modulator Hit Expansion & CYP Induction Screening

The compound is immediately deployable as a structurally distinct probe in PXR antagonist screening cascades. Its conserved 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide core matches that of the low-nM PXR inverse agonist compound 85, while the unique 2-methoxybenzyl amide offers a divergent vector for SAR exploration. Profiling in TR-FRET PXR binding assays and HepG2 transactivation reporters will establish whether this chemotype converts inverse agonism to antagonism, a key goal for reducing CYP3A4 induction risk in polypharmacy contexts [1].

JNK3 and MAP Kinase Panel Selectivity Profiling

Given the demonstrated JNK3 hinge binding of the 2-methoxybenzyl-triazole-carboxamide series, this C5-unsubstituted variant is an ideal candidate for kinase selectivity profiling. Its reduced steric footprint at C5 may improve selectivity over the 5-phenylamino parent. Deployment in a broad kinase panel (e.g., DiscoveRx KINOMEscan) followed by X-ray co-crystallography with JNK1/2/3 isoforms will quantify selectivity and guide lead optimization for neurodegenerative disease targets .

Negative Control for Antibacterial Triazole-4-carboxamide Screening

Because 5-methyl and 5-amino-1,2,3-triazole-4-carboxamides exhibit MIC values below 1 µM against S. aureus and C. albicans, this C5-unsubstituted compound serves as an essential negative control. Laboratories screening for novel antibacterial agents should co-assay this compound to confirm that observed activity is C5-dependent, thereby validating the pharmacophore model and reducing false-positive triage [2].

Physicochemical Benchmark for Fragment-Based Drug Design Libraries

With a molecular weight of 336 g/mol, XLogP3 of 3.2, and only 5 rotatable bonds, the compound resides in the upper fragment space and can serve as a calibrated reference standard for HPLC logD determination, PAMPA permeability, and thermodynamic solubility measurements across academic and industrial screening centers. Its computed properties are backed by PubChem data and align with CNS MPO desirability scores [3].

Application
Selection Property
Validation Focus
PXR Modulator Hit Expansion
PXR inverse agonism/antagonism chemotype divergence
TR-FRET binding and HepG2 transactivation assay profiling
MAP Kinase Panel Selectivity Profiling
C5-unsubstituted 2-methoxybenzyl hinge-binding scaffold
Broad kinase panel screening and co-crystallography with JNK isoforms
Antibacterial Screening Negative Control
Absence of C5 substituent essential for antibacterial activity
Co-assay with 5-methyl/5-amino analogs to validate C5-dependent pharmacophore
Fragment-Based Drug Design Benchmark
Upper fragment space: MW 336 g/mol, XLogP3 3.2, 5 rotatable bonds
HPLC logD, PAMPA permeability, and thermodynamic solubility reference measurements
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